molecular formula C9H11N3OS B13200006 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13200006
M. Wt: 209.27 g/mol
InChI Key: HAAJPUMPKPSDBR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptopyridine with 2-bromoethyl methyl ether under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Cyclization: Catalysts such as palladium or nickel are often used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the combination of its structural features, including the imidazole and pyridine rings, as well as the thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14)

InChI Key

HAAJPUMPKPSDBR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

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